molecular formula C15H22BrNO2 B8148302 tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

Cat. No.: B8148302
M. Wt: 328.24 g/mol
InChI Key: VBCHFLAIVPJIOJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is a brominated aromatic compound that serves as a versatile building block in organic and medicinal chemistry. This molecule features a tert-butoxycarbonyl (Boc) group, a fundamental protecting group for amines, which is stable under a variety of conditions but can be readily removed with acid . The presence of the bromine atom on the phenyl ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of complex substituents . Compounds with similar structures, such as tert-butyl N-(4-bromophenyl)carbamate, are frequently employed in the synthesis of pharmaceutical intermediates and biologically active molecules, including inhibitors for enzymes like NO synthetase . Researchers can utilize this reagent to methodically construct advanced molecular architectures, particularly in developing new therapeutic agents and functional materials. The solid form of related Boc-protected carbamates offers improved handling and stability compared to oily substances, facilitating more straightforward storage and processing in the laboratory . This product is intended for research purposes only and is not for medicinal or household use.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCHFLAIVPJIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The reaction typically employs di-tert-butyl dicarbonate (Boc anhydride) as the Boc-group source, with a base catalyst such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The solvent of choice is acetonitrile due to its polarity and ability to dissolve both the aniline derivative and Boc anhydride. A representative procedure involves:

  • Dissolving 2-bromo-4-tert-butylaniline in acetonitrile under inert atmosphere.

  • Adding Boc anhydride and DMAP at 0–5°C to minimize side reactions.

  • Stirring the mixture at room temperature for 12–24 hours.

The reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated by solvent evaporation, followed by purification via recrystallization from ethanol/water mixtures.

Yield and Purity Considerations

Laboratory-scale syntheses report yields ranging from 65% to 75% , with purity exceeding 95% after recrystallization. Impurities primarily arise from incomplete Boc protection or hydrolysis of the carbamate group under acidic conditions. To mitigate this, strict temperature control and anhydrous conditions are maintained during the reaction.

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency, safety, and environmental sustainability while scaling up the laboratory protocol. Key modifications include continuous flow reactors and solvent recycling systems.

Continuous Flow Reactor Optimization

In a patented method, 2-bromo-4-tert-butylaniline and Boc anhydride are fed into a continuous flow reactor with sodium hydroxide as the base. The reactor operates at 25–30°C with a residence time of 30–60 minutes , achieving near-quantitative conversion. This approach reduces reaction times by 50% compared to batch processes and minimizes waste generation.

Green Solvent Alternatives

To address environmental concerns, industrial protocols replace acetonitrile with ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) . These solvents offer comparable solubility profiles while being biodegradable. For example, using 2-MeTHF in a pilot-scale synthesis (10 kg batch) yielded 78% product with 99% purity after a single crystallization step.

Alternative Synthetic Approaches

Palladium-Catalyzed Coupling Reactions

A novel method reported by Ambeed involves a palladium-catalyzed coupling between 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and tert-butyl carbamate . The reaction uses palladium(II) acetate and Xantphos as ligands in 1,4-dioxane under reflux, achieving a 57% yield . While this pathway is less common, it demonstrates versatility in accessing carbamate derivatives from complex heterocycles.

Acid-Mediated Condensation

In another approach, formic acid facilitates the condensation of tert-butyl carbamate with 2-bromo-4-cyanobenzaldehyde in a tetrahydrofuran/water mixture. After six days at room temperature, the product precipitates with a 41% yield . Although slow, this method avoids hazardous bases and is suitable for acid-stable substrates.

Crystallization and Isolation Techniques

Isolating this compound in high purity requires tailored crystallization strategies.

Water-Induced Crystallization

A patented technique adds water and seed crystals to the reaction mixture, inducing rapid crystallization. For instance, adding 20% (v/v) water to a methanol solution of the crude product yields needle-like crystals with >99% purity . This method eliminates column chromatography, reducing production costs by 30%.

Solvent Mixture Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C produces large, high-purity crystals suitable for X-ray diffraction analysis. This protocol is particularly useful for structural characterization studies.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the dominant synthesis routes:

MethodReagentsSolventTemperatureYieldPuritySource
Boc ProtectionBoc anhydride, DMAPAcetonitrile25°C75%95%
Continuous FlowBoc anhydride, NaOH2-MeTHF30°C78%99%
Palladium-CatalyzedPd(OAc)₂, Xantphos1,4-DioxaneReflux57%90%
Acid-MediatedFormic acidTHF/Water20°C41%85%

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables the introduction of diverse functional groups:

Key reagents and conditions :

  • Amines : Reacts with aliphatic or aromatic amines in polar aprotic solvents (e.g., DMF, THF) at 60–100°C, yielding aryl amines .

  • Thiols : Forms thioether derivatives in the presence of copper(I) catalysts (e.g., CuI) and bases like K₂CO₃ .

  • Alcohols : Requires strong bases (e.g., NaH) and elevated temperatures (80–120°C) for ether bond formation .

Example reaction :

tert butyl N 2 bromo 4 tert butylphenyl carbamate+R NH2DMF 80 Ctert butyl N 2 R amino 4 tert butylphenyl carbamate+HBr\text{tert butyl N 2 bromo 4 tert butylphenyl carbamate}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{tert butyl N 2 R amino 4 tert butylphenyl carbamate}+\text{HBr}

Deprotection Reactions

The Boc group is cleaved under acidic conditions to regenerate the free amine, critical for subsequent functionalization:

Common methods :

Reagent Conditions Yield Source
Trifluoroacetic acidDichloromethane, 0–25°C, 1–4 h85–95%
Hydrochloric acidDioxane/water (4:1), reflux, 2 h75–90%

Example reaction :

tert butyl N 2 bromo 4 tert butylphenyl carbamateTFA CH2Cl22 bromo 4 tert butylaniline+CO2+ CH3 3CH\text{tert butyl N 2 bromo 4 tert butylphenyl carbamate}\xrightarrow{\text{TFA CH}_2\text{Cl}_2}\text{2 bromo 4 tert butylaniline}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{CH}

Mechanistic Insights

  • Substitution : Bromine’s electrophilicity is enhanced by the electron-withdrawing nitro group (if present) or steric effects from tert-butyl groups, facilitating nucleophilic attack .

  • Deprotection : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the Boc group via a six-membered transition state .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is primarily used as an intermediate in the synthesis of more complex organic molecules. The bromine atom can be substituted with various nucleophiles, enabling the formation of diverse chemical entities. This property enhances its utility in synthetic pathways, particularly for creating substituted anilines and other derivatives.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential in developing drug candidates. Its ability to undergo substitution reactions allows for the modification of biological activity through structural alterations. Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, making them candidates for therapeutic applications.

Biological Research

In biological studies, this compound is utilized to explore enzyme inhibition mechanisms. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with similar structures have shown promise as insecticides targeting disease-vectoring mosquitoes by disrupting their nervous systems through AChE inhibition .

Agrochemicals

The compound's structural features make it suitable for developing agrochemical agents. Its effectiveness in inhibiting specific biological targets can lead to the formulation of new pesticides or herbicides with enhanced efficacy and selectivity.

Study on Insecticide Development

A notable study evaluated the activity of phenyl carbamates, including derivatives similar to this compound, against mosquito acetylcholinesterase. The findings revealed that certain compounds effectively inhibited AChE with low micromolar IC50 values, indicating their potential as novel insecticides .

Structure-Activity Relationship (SAR)

Extensive SAR studies have demonstrated that modifications at different positions on the phenyl ring significantly influence biological activity and selectivity towards enzyme targets. Such research highlights the importance of structural variations in optimizing compound efficacy .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate primarily involves its role as a protected intermediate. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical transformations. The electrophilic nature of the bromine atom allows for substitution reactions with nucleophiles .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The substituents on the phenyl ring significantly influence the compound’s reactivity, solubility, and stability. Below is a comparative analysis:

Key Observations :

  • Bromine vs.
  • tert-Butyl Group : The para-tert-butyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing Groups : Compounds with nitro (e.g., CAS 1060801-16-2) or fluoro substituents (e.g., 42d, 42h) exhibit higher stability and reactivity in cross-coupling reactions .

Spectroscopic and Analytical Comparisons

  • NMR Data : tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate and tert-butyl N-(2,4,6-trimethylphenyl)carbamate () show distinct ¹H NMR shifts due to electronic effects of substituents. For example, methyl groups in the trimethylphenyl analog cause upfield shifts, while chloro/fluoro groups induce downfield shifts .

Biological Activity

Tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom, along with the tert-butyl groups, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety attached to a brominated phenyl ring, which contributes to its lipophilicity and ability to interact with various biological targets. The structural formula can be represented as follows:

C13H18BrNO2\text{C}_{13}\text{H}_{18}\text{Br}\text{N}\text{O}_2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their function. This mechanism is particularly relevant in the context of acetylcholinesterase inhibition, which is crucial for the development of insecticides targeting disease-vectoring mosquitoes .
  • Reactive Intermediate Formation : The nitro group (if present in similar compounds) can undergo reduction to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects or toxicity.

Biological Activity

Research has explored the compound's potential in various biological applications:

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar carbamate compounds:

  • Inhibition Studies : A study evaluating various phenyl carbamates found that certain derivatives effectively inhibited mosquito acetylcholinesterase with IC50 values in the low micromolar range . This suggests a promising avenue for developing pest control agents.
  • Therapeutic Potential : Research on related compounds indicates potential applications in treating conditions involving enzyme dysregulation. For instance, compounds designed to inhibit specific enzymes have shown promise in preclinical models for metabolic disorders .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar structures, revealing that modifications at the para position of the phenyl ring significantly influence biological activity and selectivity towards certain targets .

Data Table: Summary of Biological Activities

Compound NameTargetActivity TypeIC50 Value (μM)Reference
This compoundAcetylcholinesteraseInhibition~5
Related Carbamate DerivativeBacterial EnzymesAntimicrobialTBD
Phenolic CarbamateEnzyme InhibitionTherapeutic Candidate<10

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the corresponding amine intermediate. A two-step approach is often employed:

Bromination : Direct bromination of 4-tert-butylphenol derivatives using brominating agents (e.g., NBS or Br₂) under controlled conditions .

Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM .
Optimization involves adjusting stoichiometry, temperature (0–25°C), and reaction time to minimize side products like di-brominated derivatives. Purity is enhanced via column chromatography using hexane/ethyl acetate gradients .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective bromination (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and carbamate formation (tert-butyl group at δ 1.3–1.5 ppm) .
  • GC/MS : Validates molecular weight (expected m/z ~354 for C₁₅H₂₀BrNO₂) and detects impurities .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as brominated aromatics may release toxic fumes under heat .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine activates the aromatic ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

  • SNAr : Reacts with amines at 80–100°C in DMF, with K₂CO₃ as a base .
  • Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene/EtOH .
    Kinetic studies show that steric hindrance from the tert-butyl group slows coupling rates, necessitating longer reaction times (24–48 hrs) .

Q. What are the stability profiles of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The tert-butyl carbamate group is prone to cleavage with TFA or HCl in dioxane, yielding the free amine .
  • Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) via hydrolysis of the carbamate .
    Accelerated stability testing (40°C/75% RH) over 4 weeks shows <5% decomposition when stored in inert atmospheres .

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed reactions involving this compound?

  • Methodological Answer : Yield discrepancies often arise from:

  • Catalyst Loading : Optimal Pd(PPh₃)₄ concentrations range from 2–5 mol%; excess catalyst increases side reactions .
  • Oxygen Sensitivity : Use degassed solvents and Schlenk lines to prevent Pd oxidation .
  • Substrate Purity : Impurities >5% (e.g., residual bromine) reduce coupling efficiency. Pre-purify via recrystallization .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model interactions. The bromine and carbamate groups show hydrogen bonding with active-site residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating stable binding .

Q. What strategies optimize the regioselectivity of further functionalization on the aromatic ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer electrophilic substitution away from the tert-butyl group .
  • Protection/Deprotection : Use silyl ethers to block reactive positions during lithiation or Friedel-Crafts reactions .

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